molecular formula C24H27ClN4O2 B8368019 N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide

N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide

Cat. No. B8368019
M. Wt: 438.9 g/mol
InChI Key: NPYQSHKPEPRFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-((2-chloro-5-(4-(4-morpholinyl)-6-quinolinyl)-3-pyridinyl)methyl)-2,2-dimethylpropanamide

Molecular Formula

C24H27ClN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[[2-chloro-5-(4-morpholin-4-ylquinolin-6-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H27ClN4O2/c1-24(2,3)23(30)28-15-18-12-17(14-27-22(18)25)16-4-5-20-19(13-16)21(6-7-26-20)29-8-10-31-11-9-29/h4-7,12-14H,8-11,15H2,1-3H3,(H,28,30)

InChI Key

NPYQSHKPEPRFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N=CC(=C1)C2=CC3=C(C=CN=C3C=C2)N4CCOCC4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Some starting materials may be obtained from Adesis Inc., New Castle, Del.) To a mixture of (2-chloro-5-(4-morpholinoquinolin-6-yl)pyridin-3-yl)methanamine (50 mg, 141 μmol) and Et3N (300 μl, 2152 μmol) in DCM (5 mL) was added pivaloyl chloride (100 μL, 813 μmol). The solution was stirred at rt for 1 h. The mixture was partitioned between DCM (10 mL) and aqueous NaHCO3 (20 mL). The organic layer was dried over Na2SO4 and concentrated. The residue was purified on silica with 1-5% (2N NH3-MeOH) in DCM to give the product as a yellow solid after concentration (20 mg, 32%). LCMS (ESI, pos. ion): calc'd for C24H27ClN4O2:438.2; found: 439.2 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) d ppm 1.21-1.28 (m, 12 H) 3.19-3.35 (m, 4 H) 3.95-4.08 (m, 4 H) 4.58 (d, J=6.06 Hz, 2 H) 6.37 (br. s., 1 H) 6.93 (d, J=4.89 Hz, 1 H) 7.83 (dd, J=8.90, 1.66 Hz, 1 H) 8.00 (d, J=2.15 Hz, 1 H) 8.10-8.25 (m, 5 H) 8.61 (d, J=2.15 Hz, 2 H) 8.79 (d, J=4.89 Hz, 2 H)
Name
(2-chloro-5-(4-morpholinoquinolin-6-yl)pyridin-3-yl)methanamine
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

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